Methyl 2,4-dibromobenzoate
Overview
Description
Methyl 2,4-dibromobenzoate is a chemical compound that is part of a broader class of compounds known as benzoates. These compounds are characterized by a benzene ring substituted with various functional groups, which in the case of methyl 2,4-dibromobenzoate, include bromine atoms and an ester group. While the provided papers do not directly discuss methyl 2,4-dibromobenzoate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds.
Synthesis Analysis
The synthesis of related benzoate derivatives often involves multi-step reactions starting from substituted benzene or toluene derivatives. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . Similarly, alkyl 4,5-dibromo-2-methylbenzoate derivatives were synthesized from dibromo-alkoxymethyl-methylbenzene using NBS as a radical initiator . These methods could potentially be adapted for the synthesis of methyl 2,4-dibromobenzoate by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the studies of methyl 4-hydroxybenzoate and methyl 4-isonicotinamidobenzoate monohydrate . These analyses reveal the arrangement of atoms within the molecule and the intermolecular interactions that contribute to the crystal packing. For example, methyl 4-hydroxybenzoate molecules form a 3D framework via extensive hydrogen bonding . Such detailed structural information is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of benzoate derivatives can be influenced by the substituents on the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's ability to participate in various chemical reactions. The papers provided do not detail specific reactions of methyl 2,4-dibromobenzoate, but they do discuss the reactivity of similar compounds. For example, the synthesis of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate involved reactions with different organic acids , indicating that the benzoate ester group is reactive and can be modified.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be predicted using computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) . These methods allow for the calculation of vibrational spectra, hyperpolarizability, and frontier molecular orbitals, which are indicative of the compound's stability, reactivity, and potential applications. For example, the lower band gap value in methyl 4-hydroxybenzoate suggests pharmaceutical activity . Similarly, the first hyperpolarizability reported for 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate indicates the presence of non-linear optical properties .
Scientific Research Applications
1. Cosmetic and Personal-Care Product Preservative
Methyl 2,4-dibromobenzoate is closely related to methyl 4-hydroxybenzoate, commonly known as methyl paraben. Methyl paraben is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. The single crystal X-ray structure of methyl 4-hydroxybenzoate has been studied, demonstrating its molecular stability and effectiveness as a preservative in various products (Sharfalddin et al., 2020).
2. Environmental Degradation Studies
Research has explored the environmental degradation of related compounds, such as carbendazim (methyl-2-benzimidazole carbamate) and 2,4-dichlorophenoxyacetic acid, using microbial consortia. This is relevant for understanding the environmental impact and biodegradability of related chemical compounds, including methyl 2,4-dibromobenzoate (Nagase et al., 2006).
3. Applications in Energy Storage
Methyl 2,5-dibromobenzoate, a closely related compound, has been used in the synthesis of conductive polymers for lithium-ion batteries. These polymers show promising applications in improving the performance and capacity of battery electrodes, hinting at potential uses for methyl 2,4-dibromobenzoate in similar contexts (Wang et al., 2017).
4. Thermochemical Properties
The thermochemical properties of halogen-substituted benzoic acids, including methyl-substituted bromobenzoic acids and dibromobenzoic acids, have been studied. These insights are crucial for applications in material science and for assessing the environmental fate of chemicals (Zherikova & Verevkin, 2019).
5. Neuroprotective Potential
Studies on methyl 3,4-dihydroxybenzoate, a derivative of methyl benzoate, have revealed its neuroprotective effects against oxidative damage in cell models. This suggests potential biomedical applications for structurally similar compounds like methyl 2,4-dibromobenzoate (Cai et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 2,4-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBVWPHNYFFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626620 | |
Record name | Methyl 2,4-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dibromobenzoate | |
CAS RN |
54335-33-0 | |
Record name | Methyl 2,4-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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